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molecular formula C12H12N2O4S B8273759 2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid

2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid

Cat. No. B8273759
M. Wt: 280.30 g/mol
InChI Key: GGIGFXYJQMJNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371751B2

Procedure details

A mixture of 3.9 g (12.78 mmol) 2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid ethyl ester and 12.78 ml 5M KOH in 23.5 ml THF was heated to 55° C. for 22 h. After acidification with HCl aq. The mixture was extracted with ethyl acetate and the combined organic layers washed with water, dried with MgSO4 and evaporated to dryness. Additionally precipitaed material from the aqueous phase was filtered off and dried. 2.39 g (67%) of the title compound was obtained as beige crystals. MS (m/e): 279.0 (M−H, 100%)
Name
2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid ethyl ester
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
12.78 mL
Type
reactant
Reaction Step One
Name
Quantity
23.5 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=2)=[N:8][CH:7]=1)=[O:5])C.[OH-].[K+]>C1COCC1>[CH3:21][O:20][C:14]1[CH:13]=[C:12]([NH:11][C:9]2[S:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]=2)[CH:17]=[CH:16][C:15]=1[O:18][CH3:19] |f:1.2|

Inputs

Step One
Name
2-(3,4-Dimethoxy-phenylamino)-thiazole-5-carboxylic acid ethyl ester
Quantity
3.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)NC1=CC(=C(C=C1)OC)OC
Name
Quantity
12.78 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
23.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After acidification with HCl aq. The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
Additionally precipitaed material from the aqueous phase was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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